(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine
Description
(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine is a chiral amine featuring a propenylamine backbone substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group. The fluorine and trifluoromethyl substituents on the aromatic ring enhance its lipophilicity and metabolic stability, making it a candidate for drug discovery, particularly in targeting central nervous system (CNS) or enzyme-related pathways .
Properties
Molecular Formula |
C10H9F4N |
|---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m0/s1 |
InChI Key |
NWFDOKHJFRDVAD-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC(=C(C=C1)F)C(F)(F)F)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)F)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by copper or other transition metals under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Biological Activities
Research indicates that (1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine may exhibit notable biological activities. Computational models suggest potential interactions with multiple biological targets, including receptors and enzymes involved in disease processes. Structure-activity relationship studies have shown that compounds with similar structures often possess pharmacological effects, such as:
- Anti-inflammatory properties
- Anticancer effects
These activities make this compound a candidate for further pharmacological exploration.
Synthetic Routes
Several synthetic methods can be employed to produce (1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine. Each method requires careful optimization of reaction conditions to maximize yield and purity. Common synthetic approaches include:
- Nucleophilic substitution reactions
- Alkene functionalization techniques
- Amination processes
These methods can be tailored to achieve desired products, enhancing the compound's utility in research and development.
Potential Applications
Given its unique properties and biological activities, (1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine holds promise for various applications:
Medicinal Chemistry
- The compound's lipophilicity and metabolic stability make it suitable for designing new pharmaceuticals targeting inflammatory diseases and cancer.
Drug Development
- Its ability to interact with biological targets suggests potential as a lead compound in drug discovery programs.
Chemical Research
- As a versatile building block, it can be utilized in the synthesis of more complex molecules for various research applications.
Mechanism of Action
The mechanism by which (1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with analogs sharing key structural motifs, such as fluorinated aromatic rings, trifluoromethyl groups, and propenylamine backbones.
Structural Analogs with Halogenated Aromatic Substitutions
Key Observations :
- Substituent Effects : The trifluoromethyl group in the target compound significantly increases electronegativity and steric bulk compared to methyl or chlorine substituents in analogs. This may enhance binding to hydrophobic enzyme pockets or reduce oxidative metabolism .
- Chirality : The (1S) configuration in the target compound contrasts with ester-based analogs in patent literature (e.g., (1S,2S)-configured esters), which prioritize stereochemical control for prodrug activation .
Thiourea Derivatives with Bis(trifluoromethyl)phenyl Groups
Compounds like N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dipentylamino)cyclohexyl]thiourea () share trifluoromethylphenyl motifs but differ in backbone structure:
- Backbone: Thiourea vs. propenylamine.
- Lipophilicity : The target compound’s logP is likely lower than thioureas (e.g., molecular weight ~525 vs. 249), impacting blood-brain barrier penetration .
Fluorinated Esters and Carbamates
Patent compounds such as [4-methoxy-2-[[(1S)-1-methyl-2-[(1S,2S)-1-methyl-2-[2-(trifluoromethyl)phenyl]propoxy]-2-oxo-ethyl]carbamoyl]-3-pyridyl] 2-methylpropanoate () highlight:
- Functional Groups : Esters/carbamates serve as prodrugs, whereas the target’s primary amine may act as a direct receptor ligand.
- Metabolic Stability : The trifluoromethyl group in both compound classes resists CYP450-mediated degradation, but ester linkages in patent compounds introduce hydrolytic instability .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s propenylamine structure is simpler to synthesize than multi-ring thioureas or esters, enabling scalable production .
- Biological Potential: While thioureas () are validated in enzyme inhibition, the target’s amine group may confer selectivity for aminergic receptors (e.g., serotonin or dopamine receptors).
- Limitations : Lack of published data on the target’s solubility, toxicity, or binding affinities limits direct pharmacological comparisons. Patent analogs () suggest fluorinated aromatic amines are prioritized for CNS applications but require further in vivo validation.
Biological Activity
(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine, also known as a derivative of cinnamic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9F4N
- Molecular Weight : 219.18 g/mol
- CAS Number : 1194055-91-8
- InChI Key : DESJUJUEXMNIGB-DUXPYHPUSA-N
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of trifluoromethyl phenyl compounds can exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to increased membrane permeability in bacterial cells .
- Anticancer Potential : Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. The specific effects of (1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine on cancer cell lines are yet to be fully elucidated but warrant further investigation .
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, inhibition of the Type III secretion system in pathogenic bacteria has been noted with related compounds, indicating a potential role in treating bacterial infections .
The proposed mechanisms by which (1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine exerts its biological effects include:
- Interaction with Enzymatic Pathways : The compound may interact with key enzymes in metabolic pathways, leading to altered cell signaling and reduced proliferation in cancerous cells.
- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group aids in penetrating cellular membranes, potentially disrupting normal cellular functions.
- Apoptotic Pathways Activation : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies and Research Findings
A selection of studies examining the biological activity of related compounds provides insights into the potential effects of (1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine with high enantiomeric purity?
- Methodology : Asymmetric synthesis using chiral catalysts (e.g., transition-metal catalysts with chiral ligands) or resolution of racemic mixtures via chiral chromatography (HPLC/SFC). For analogs with similar fluorinated aryl groups, enantioselective hydrogenation of prochiral enamines has been effective . Precursor functionalization (e.g., trifluoromethylation via Ullmann coupling) may also be adapted from protocols for 3-(2-trifluoromethylphenyl)propionic acid derivatives .
Q. How can the stereochemistry and crystal structure of this compound be reliably determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . For dynamic stereochemical analysis, nuclear Overhauser effect (NOE) NMR experiments or electronic circular dichroism (ECD) can validate the (1S) configuration .
Q. What analytical techniques are critical for confirming the identity of intermediates during synthesis?
- Methodology : High-resolution mass spectrometry (HRMS) for molecular formula verification, coupled with NMR to track trifluoromethyl and fluoro substituents. Reverse-phase HPLC with UV/Vis detection is recommended for purity assessment, as demonstrated for fluorinated arylpropylamines in pharmaceutical contexts .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. functional activity) for this compound?
- Methodology : Validate binding assays (e.g., radioligand displacement) with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm affinity. For functional activity discrepancies, use pathway-specific reporters (e.g., cAMP assays for GPCRs) or knock-out cell models to isolate target effects .
Q. What strategies optimize the metabolic stability of fluorinated arylpropylamines like this compound in preclinical studies?
- Methodology : Introduce steric hindrance near metabolically labile sites (e.g., α-methyl groups) or replace labile hydrogens with deuterium (deuterium exchange). Computational ADME tools (e.g., CYP450 docking studies) can predict metabolic hotspots, while in vitro microsomal assays validate stability .
Q. How should researchers address challenges in enantiomeric separation during scale-up?
- Methodology : Transition from analytical chiral HPLC to preparative supercritical fluid chromatography (SFC) for higher throughput. Immobilized chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) show high resolution for fluorinated amines .
Q. What computational methods are suitable for studying the conformational dynamics of this compound in solution?
- Methodology : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) and enhanced sampling techniques (e.g., metadynamics). Density functional theory (DFT) calculations can predict low-energy conformers, validated by NOESY NMR .
Notes
- Structural analogs (e.g., (S)-2-amino-3-(perfluoronaphthalen-1-yl)propanamide) highlight the importance of fluorinated motifs in enhancing target engagement .
- Crystallography : SHELX programs remain the gold standard for small-molecule refinement, but phase ambiguity in enantiomers requires careful Flack parameter analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
